(1S,2R,5S,7R,8R,9R,11R,13R,14R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5-fluoro-15-(4-imidazo[4,5-b]pyridin-3-ylbutyl)-9-methoxy-1,5,7,9,11,13-hexamethyl-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HMR-3787 is a small molecule drug that belongs to the class of fluoroketolides. It was initially developed by Sanofi-Aventis Ltd. and is known for its antibacterial properties. The compound targets the 50S ribosomal subunit, inhibiting bacterial protein synthesis, making it effective against various bacterial infections .
Preparation Methods
The synthesis of HMR-3787 involves several steps, starting with the preparation of the core ketolide structure. The synthetic route typically includes:
Formation of the core structure: This involves the construction of the macrolide ring system through a series of cyclization and condensation reactions.
Introduction of the fluorine atom: The fluorine atom is introduced into the ketolide structure using fluorinating agents under controlled conditions.
Final modifications:
Industrial production methods for HMR-3787 would involve scaling up these synthetic routes, optimizing reaction conditions, and ensuring the purity and consistency of the final product .
Chemical Reactions Analysis
HMR-3787 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the ketolide structure, potentially altering its antibacterial properties.
Substitution: Substitution reactions, particularly involving the fluorine atom, can lead to the formation of different analogs with varying degrees of activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of the original ketolide structure with modified antibacterial properties .
Scientific Research Applications
HMR-3787 has been extensively studied for its antibacterial properties. Its applications in scientific research include:
Chemistry: Used as a model compound for studying the synthesis and reactivity of fluoroketolides.
Biology: Investigated for its interactions with bacterial ribosomes and its effects on bacterial protein synthesis.
Medicine: Explored as a potential treatment for bacterial infections, particularly those caused by macrolide-resistant strains.
Industry: Potential applications in the development of new antibacterial agents and the study of drug resistance mechanisms
Mechanism of Action
HMR-3787 exerts its effects by binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis. This action blocks the nascent peptide exit tunnel of the ribosome, preventing the elongation of the peptide chain and ultimately leading to bacterial cell death. The compound’s molecular targets include the peptidyl transferase site of the ribosome, which is crucial for its antibacterial activity .
Comparison with Similar Compounds
HMR-3787 is similar to other ketolides such as telithromycin and RU 64399. it has unique features that distinguish it from these compounds:
Telithromycin: Both HMR-3787 and telithromycin are effective against macrolide-resistant bacteria, but HMR-3787 has shown lower minimum inhibitory concentrations for certain resistant strains.
RU 64399: This compound is a des-fluor derivative of HMR-3787 and shares similar antibacterial properties. HMR-3787’s fluorine atom contributes to its enhanced activity and stability.
Other similar compounds include erythromycin, azithromycin, and clarithromycin, which are also macrolide antibiotics but differ in their chemical structures and mechanisms of action .
Properties
CAS No. |
193752-39-5 |
---|---|
Molecular Formula |
C41H62FN5O10 |
Molecular Weight |
804.0 g/mol |
IUPAC Name |
(1S,2R,5S,7R,8R,9R,11R,13R,14R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5-fluoro-15-(4-imidazo[4,5-b]pyridin-3-ylbutyl)-9-methoxy-1,5,7,9,11,13-hexamethyl-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone |
InChI |
InChI=1S/C41H62FN5O10/c1-12-29-41(8)32(47(38(52)57-41)19-14-13-18-46-22-44-27-16-15-17-43-35(27)46)25(4)30(48)23(2)21-39(6,53-11)34(26(5)33(50)40(7,42)37(51)55-29)56-36-31(49)28(45(9)10)20-24(3)54-36/h15-17,22-26,28-29,31-32,34,36,49H,12-14,18-21H2,1-11H3/t23-,24-,25+,26+,28+,29-,31-,32-,34-,36+,39-,40+,41-/m1/s1 |
InChI Key |
NRYQCCZBHGMXIN-SAWHFZNOSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@]2([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H](C(=O)[C@](C(=O)O1)(C)F)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)CCCCN4C=NC5=C4N=CC=C5)C |
Canonical SMILES |
CCC1C2(C(C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)(C)F)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)CCCCN4C=NC5=C4N=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.